Cas no 1502669-94-4 (4-(cyclobutylamino)pentan-1-ol)

4-(cyclobutylamino)pentan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-Pentanol, 4-(cyclobutylamino)-
- 4-(cyclobutylamino)pentan-1-ol
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- インチ: 1S/C9H19NO/c1-8(4-3-7-11)10-9-5-2-6-9/h8-11H,2-7H2,1H3
- InChIKey: PXRHDDWLEPSBKY-UHFFFAOYSA-N
- ほほえんだ: C(O)CCC(NC1CCC1)C
4-(cyclobutylamino)pentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162955-10.0g |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 10g |
$4360.0 | 2023-06-08 | ||
Enamine | EN300-162955-0.05g |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 0.05g |
$851.0 | 2023-06-08 | ||
Enamine | EN300-162955-5.0g |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 5g |
$2940.0 | 2023-06-08 | ||
Enamine | EN300-162955-2500mg |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 2500mg |
$1650.0 | 2023-09-22 | ||
Enamine | EN300-162955-5000mg |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 5000mg |
$2443.0 | 2023-09-22 | ||
Enamine | EN300-162955-1.0g |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 1g |
$1014.0 | 2023-06-08 | ||
Enamine | EN300-162955-0.25g |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 0.25g |
$933.0 | 2023-06-08 | ||
Enamine | EN300-162955-0.5g |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 0.5g |
$974.0 | 2023-06-08 | ||
Enamine | EN300-162955-50mg |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 50mg |
$707.0 | 2023-09-22 | ||
Enamine | EN300-162955-100mg |
4-(cyclobutylamino)pentan-1-ol |
1502669-94-4 | 100mg |
$741.0 | 2023-09-22 |
4-(cyclobutylamino)pentan-1-ol 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-(cyclobutylamino)pentan-1-olに関する追加情報
Comprehensive Overview of 4-(cyclobutylamino)pentan-1-ol (CAS No. 1502669-94-4): Properties, Applications, and Research Insights
4-(cyclobutylamino)pentan-1-ol (CAS No. 1502669-94-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This cyclobutylamine derivative combines a pentanol backbone with a cyclobutylamino moiety, offering distinct reactivity and solubility properties. Researchers are increasingly exploring its role as a building block in drug discovery, particularly for central nervous system (CNS) targeting molecules and bioactive intermediates.
The compound's molecular structure (C9H19NO) features both hydrophilic (hydroxyl group) and hydrophobic (cyclobutyl ring) regions, making it valuable for structure-activity relationship (SAR) studies. Recent publications highlight its utility in designing GPCR modulators and enzyme inhibitors, aligning with current trends in precision medicine and personalized therapeutics. Analytical techniques like HPLC purification and NMR characterization are critical for ensuring the compound's purity, a common concern among researchers searching for "high-purity 4-(cyclobutylamino)pentan-1-ol suppliers".
From a synthetic chemistry perspective, 1502669-94-4 demonstrates interesting reactivity patterns. The secondary amine functionality allows for N-alkylation reactions, while the primary alcohol group participates in esterification and ether formation. These properties make it a versatile intermediate for medicinal chemistry optimization, addressing frequent search queries about "functional group compatibility" and "scaffold modification techniques". Stability studies indicate optimal storage under inert atmosphere at low temperatures, as the compound may undergo oxidative degradation over time.
In drug discovery pipelines, 4-(cyclobutylamino)pentan-1-ol has shown promise in early-stage hit-to-lead optimization. Its balanced lipophilicity (calculated logP ~1.2) contributes to favorable blood-brain barrier permeability, explaining growing interest in neurological applications. Computational chemistry studies utilizing molecular docking simulations suggest potential interactions with neurotransmitter receptors, though clinical validation remains ongoing. These aspects respond to frequent researcher inquiries about "bioavailability enhancement strategies" and "CNS drug design principles".
The compound's spectral data (available through major chemical databases) facilitates identification and quality control. Characteristic IR absorption bands at 3300 cm-1 (O-H stretch) and 1600 cm-1 (N-H bend) provide reliable fingerprints for analytical verification. Such technical details are crucial for laboratories searching "4-(cyclobutylamino)pentan-1-ol spectral analysis" or "CAS 1502669-94-4 characterization methods". Recent advances in continuous flow chemistry have improved synthetic routes to this compound, addressing scalability challenges noted in traditional batch processes.
Environmental and safety assessments of 1502669-94-4 follow standard green chemistry principles. While not classified as hazardous under current regulations, proper laboratory handling protocols should be maintained. This aligns with increasing industry focus on "sustainable chemical synthesis" and "EHS compliance". The compound's biodegradation profile and ecotoxicological data remain areas of active investigation, particularly for researchers concerned about "pharmaceutical environmental impact".
Market analysis indicates growing demand for 4-(cyclobutylamino)pentan-1-ol among contract research organizations and academic institutions. Pricing trends reflect its status as a specialty chemical, with purity grades ranging from >95% for screening purposes to >99% for preclinical development. These commercial aspects respond to frequent searches about "bulk pricing for research chemicals" and "custom synthesis options". The compound's patent landscape shows increasing activity, particularly in neurological disorder and metabolic disease applications.
Future research directions for CAS 1502669-94-4 may explore its potential in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design - two rapidly evolving areas in drug discovery. The cyclobutyl ring strain could facilitate novel molecular recognition patterns, while the hydroxyl group offers opportunities for prodrug development. Such possibilities address trending queries about "next-generation therapeutic modalities" and "small molecule innovation". Collaborative efforts between computational chemists and synthetic biologists may further unlock the compound's potential.
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